molecular formula C18H17FN2O B573223 Didesmethylescitalopram CAS No. 166037-78-1

Didesmethylescitalopram

Cat. No. B573223
CAS RN: 166037-78-1
M. Wt: 296.345
InChI Key: RKUKMUWCRLRPEJ-SFHVURJKSA-N
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Description

Didesmethylescitalopram is an active metabolite of the antidepressant escitalopram, the S-enantiomer of citalopram . Like citalopram and escitalopram, didesmethylescitalopram functions as a selective serotonin reuptake inhibitor (SSRI), and is responsible for some of its parents’ therapeutic benefits .


Synthesis Analysis

The synthesis of escitalopram analogues, which includes didesmethylescitalopram, involves reacting the crude of 5-acid chloridoescitalopram with specified alcohols . The formation of these compounds was confirmed by the appearance of new signals in ¹H NMR and 13 C NMR spectra for the ester groups .


Molecular Structure Analysis

Didesmethylescitalopram has a molecular formula of C18H17FN2O . It has a molar mass of 296.345 g·mol −1 . The structure contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aliphatic), 1 nitrile (aromatic), and 1 ether .

Scientific Research Applications

Pharmacokinetics and Drug Monitoring

Didesmethylescitalopram, as an active metabolite of escitalopram, plays a significant role in pharmacokinetic studies. It’s essential for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME). For instance, a study developed a method for the simultaneous quantification of Citalopram and its main active metabolite, Desmethylcitalopram, in human saliva . This type of research is crucial for therapeutic drug monitoring, ensuring proper drug dosage and effectiveness.

Neuropharmacology

In neuropharmacology, Didesmethylescitalopram’s function as a selective serotonin reuptake inhibitor (SSRI) is of particular interest. SSRIs are widely used in treating depression and anxiety disorders. The compound’s effects on serotonin levels in the brain can provide insights into the treatment of these conditions and the development of new therapeutic strategies .

Mechanism of Action

Target of Action

Didesmethylescitalopram is an active metabolite of the antidepressant escitalopram . Like escitalopram, it functions as a Selective Serotonin Reuptake Inhibitor (SSRI) . The primary target of Didesmethylescitalopram is the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) in the synaptic cleft. By inhibiting this transporter, Didesmethylescitalopram increases the availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

Didesmethylescitalopram, as an SSRI, works by binding to the SERT, thereby inhibiting the reuptake of serotonin . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This increased serotonin availability is thought to contribute to the alleviation of depressive and anxiety symptoms .

Biochemical Pathways

The action of Didesmethylescitalopram primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it enhances the serotonergic transmission in the central nervous system . This can lead to secondary changes in other neurotransmitter systems, potentially affecting the overall balance of neurotransmitters in the brain .

Pharmacokinetics

It is known that its elimination half-life is approximately100 hours . This long half-life suggests that the compound stays in the body for an extended period, which could contribute to its therapeutic effects .

Result of Action

The increased serotonin availability resulting from the action of Didesmethylescitalopram can lead to improvements in mood and reductions in anxiety and depressive symptoms . As an active metabolite of escitalopram, Didesmethylescitalopram is thought to contribute to the overall therapeutic benefits of its parent drug .

Action Environment

The action of Didesmethylescitalopram, like other SSRIs, can be influenced by various environmental factors. For instance, factors such as the individual’s overall health status, the presence of other medications, and genetic factors can affect the drug’s metabolism and efficacy . .

properties

IUPAC Name

(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUKMUWCRLRPEJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168066
Record name (S)-Didemethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166037-78-1
Record name (S)-Didemethylcitalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166037-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethylescitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166037781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Didemethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDESMETHYLESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM43W5556T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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